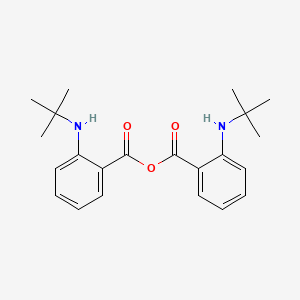
3-(Diphenylmethyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylmethyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the diphenylmethyl group and the thiazolidinone ring imparts unique chemical properties that make it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of diphenylmethane with ethyl isothiocyanate and a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors can also enhance the efficiency of the synthesis by providing a large surface area for heat transfer and efficient mixing .
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylmethyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The diphenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the diphenylmethyl group.
Scientific Research Applications
3-(Diphenylmethyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(Diphenylmethyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
Pathways Involved: In cancer cells, it can activate apoptotic pathways by inducing oxidative stress and DNA damage.
Comparison with Similar Compounds
Similar Compounds
3-(Diphenylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
5-Ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Lacks the diphenylmethyl group, which may reduce its ability to undergo electrophilic aromatic substitution reactions.
Uniqueness
3-(Diphenylmethyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of both the diphenylmethyl and ethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
CAS No. |
62298-60-6 |
|---|---|
Molecular Formula |
C18H17NOS2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
3-benzhydryl-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17NOS2/c1-2-15-17(20)19(18(21)22-15)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 |
InChI Key |
ADEDDOPBVBPPMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=S)S1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,4-Phenylenebis(oxy)]bis(N,N,1,1-tetramethylsilanamine)](/img/structure/B14546144.png)

![2-Chloroethyl {[3-(hexyloxy)phenyl]methyl}carbamate](/img/structure/B14546151.png)

![Benzenamine, 4-methoxy-N-[(5-nitro-2-thienyl)methylene]-](/img/structure/B14546164.png)
![4-Chloro-2-[(diphenylmethyl)sulfanyl]aniline](/img/structure/B14546167.png)
![[4-(5-Nitrofuran-2-yl)quinolin-2-yl]methanol](/img/structure/B14546172.png)

